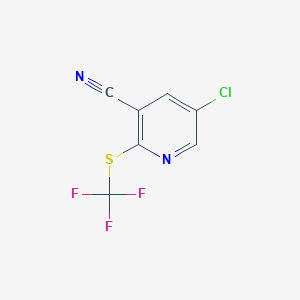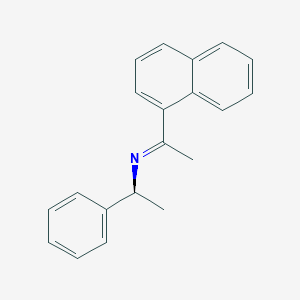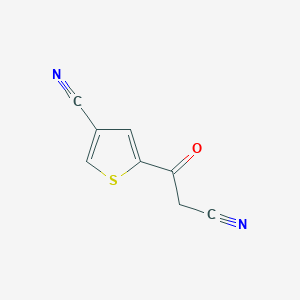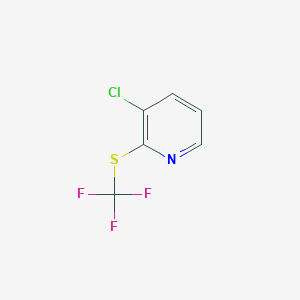
2-Isocyanatoanthracene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Isocyanatoanthracene is an organic compound with the molecular formula C15H9NO. It is a derivative of anthracene, a polycyclic aromatic hydrocarbon consisting of three fused benzene rings. The compound contains an isocyanate functional group (-N=C=O) attached to the anthracene core, which imparts unique chemical properties and reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 2-Isocyanatoanthracene can be synthesized from 2-aminoanthracene. The process involves the reaction of 2-aminoanthracene with triphosgene in the presence of triethylamine. The reaction is typically carried out in dichloromethane as a solvent and at room temperature. The reaction proceeds as follows :
- Dissolve 2-aminoanthracene in dichloromethane.
- Add triethylamine to the solution.
- Cool the mixture in an ice bath.
- Slowly add triphosgene to the mixture.
- Allow the reaction to proceed at room temperature for 24 hours.
- Filter and evaporate the solution to obtain this compound as a brown solid.
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the synthesis process described above can be scaled up for industrial applications. The use of triphosgene and triethylamine in a controlled environment ensures the efficient production of the compound.
Análisis De Reacciones Químicas
Types of Reactions: 2-Isocyanatoanthracene undergoes various chemical reactions, including:
Substitution Reactions: The isocyanate group can react with nucleophiles such as amines and alcohols to form ureas and carbamates, respectively.
Cycloaddition Reactions: The compound can participate in [4+2] cycloaddition reactions with dienes, forming cyclic adducts.
Oxidation and Reduction Reactions: The anthracene core can undergo oxidation to form anthraquinone derivatives, while reduction reactions can yield dihydroanthracene derivatives.
Common Reagents and Conditions:
Nucleophiles: Amines, alcohols
Oxidizing Agents: Potassium permanganate, chromium trioxide
Reducing Agents: Sodium borohydride, lithium aluminum hydride
Major Products:
Ureas and Carbamates: Formed from reactions with amines and alcohols.
Cyclic Adducts: Resulting from cycloaddition reactions.
Anthraquinone Derivatives: Produced through oxidation reactions.
Aplicaciones Científicas De Investigación
2-Isocyanatoanthracene has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules. Its reactivity with nucleophiles makes it valuable in the preparation of ureas and carbamates.
Biology: Investigated for its potential use in the development of fluorescent probes and sensors due to the photophysical properties of the anthracene core.
Medicine: Explored for its potential in drug development, particularly in the synthesis of bioactive compounds.
Mecanismo De Acción
The mechanism of action of 2-isocyanatoanthracene is primarily based on the reactivity of the isocyanate group. The isocyanate group can react with nucleophiles, leading to the formation of stable urea and carbamate linkages. These reactions are often utilized in the synthesis of polymers and other materials. The anthracene core can also participate in photophysical processes, making the compound useful in the development of fluorescent probes and sensors .
Comparación Con Compuestos Similares
2-Aminoanthracene: The precursor to 2-isocyanatoanthracene, containing an amino group instead of an isocyanate group.
Anthracene: The parent compound, lacking any functional groups.
Anthraquinone: An oxidized derivative of anthracene, containing two carbonyl groups.
Uniqueness: this compound is unique due to the presence of the isocyanate group, which imparts distinct reactivity compared to its analogs. This functional group allows for the formation of urea and carbamate linkages, making it valuable in various synthetic applications. Additionally, the photophysical properties of the anthracene core enhance its utility in the development of fluorescent probes and sensors .
Propiedades
Número CAS |
17017-03-7 |
|---|---|
Fórmula molecular |
C15H9NO |
Peso molecular |
219.24 g/mol |
Nombre IUPAC |
2-isocyanatoanthracene |
InChI |
InChI=1S/C15H9NO/c17-10-16-15-6-5-13-7-11-3-1-2-4-12(11)8-14(13)9-15/h1-9H |
Clave InChI |
BAPCPEHKRFAZAL-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C2C=C3C=C(C=CC3=CC2=C1)N=C=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![methyl 3-[(2R)-1-acetylpyrrolidin-2-yl]-2-amino-3-(1,2-oxazol-5-yl)propanoate](/img/structure/B11757754.png)
![1H-pyrrolo[2,3-c]pyridine-3,4-diamine](/img/structure/B11757765.png)

![4-hydroxy-1H,6H,7H-pyrrolo[2,3-b]pyridin-6-one](/img/structure/B11757774.png)
![6-Benzyl-3,6-diazabicyclo[3.1.1]heptane](/img/structure/B11757781.png)
![4-fluoro-1H-pyrrolo[2,3-c]pyridine-3-carboxylic acid](/img/structure/B11757782.png)
![ethyl (2E)-2-chloro-2-[(2-ethylphenyl)hydrazinylidene]acetate](/img/structure/B11757783.png)





![4-Fluoro-2-[(1E)-(hydroxyimino)methyl]phenol](/img/structure/B11757810.png)

